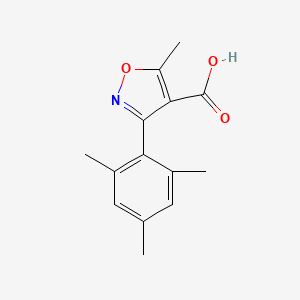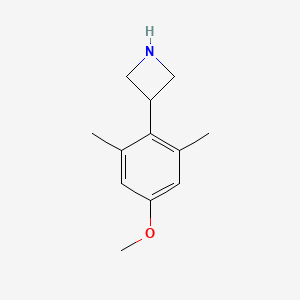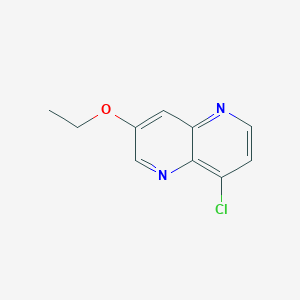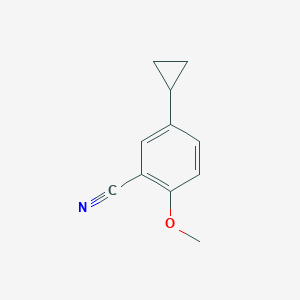
1,1,1-Trifluoro-3-isothiocyanatopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-isothiocyanatopropane is a chemical compound with the molecular formula C4H4F3NS It is characterized by the presence of trifluoromethyl and isothiocyanate functional groups, which impart unique chemical properties to the molecule
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-isothiocyanatopropane typically involves the reaction of 1,1,1-trifluoro-3-chloropropane with potassium thiocyanate under specific conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-isothiocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can react with nucleophiles such as water or alcohols, leading to the formation of addition products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, alcohols, thiols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-isothiocyanatopropane has several applications in scientific research:
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules, potentially leading to the development of new pharmaceuticals or biochemical probes.
Industry: Although industrial applications are limited, the compound’s unique properties may be explored for specialized chemical processes or materials science research.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-isothiocyanatopropane primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on other molecules. This reactivity can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-isothiocyanatopropane can be compared to other compounds containing trifluoromethyl and isothiocyanate groups:
1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123): Used as a refrigerant and solvent, this compound shares the trifluoromethyl group but differs in its overall structure and applications.
1,1,1-Trifluoro-2-bromo-2-chloroethane (Halothane): An anesthetic agent, this compound also contains a trifluoromethyl group but has distinct biological effects and uses.
Properties
Molecular Formula |
C4H4F3NS |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-isothiocyanatopropane |
InChI |
InChI=1S/C4H4F3NS/c5-4(6,7)1-2-8-3-9/h1-2H2 |
InChI Key |
GCNSOMAONIEONU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


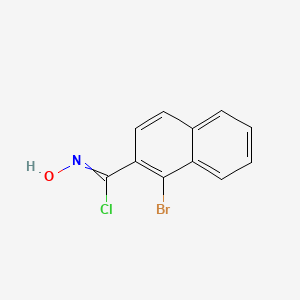

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
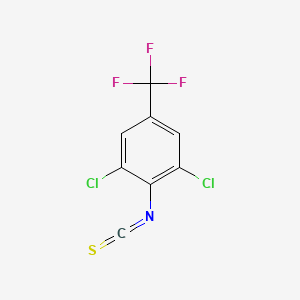
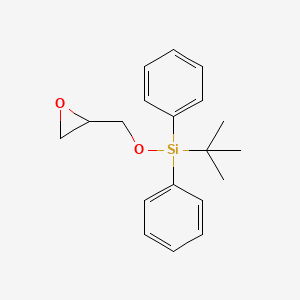
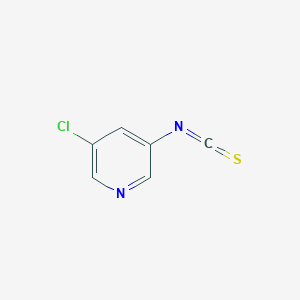
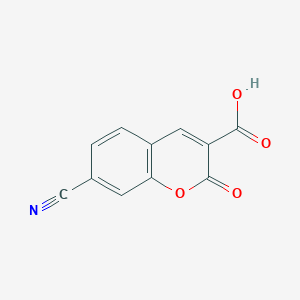
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)

